

In-Vitro Screening of Novel Trifluoromethylpyridine Compounds: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine

Cat. No.: B164484

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For Researchers, Scientists, and Drug Development Professionals

The trifluoromethylpyridine (TFMP) scaffold has emerged as a privileged structure in modern medicinal chemistry and agrochemical research. The strategic incorporation of the trifluoromethyl group onto the pyridine ring imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and improved target binding affinity.^[1] These characteristics have led to the development of numerous TFMP-containing compounds with a wide array of biological activities, from anticancer and antimicrobial to herbicidal and antiviral applications.^{[2][3]} This in-depth technical guide provides a comprehensive overview of the in-vitro screening of novel trifluoromethylpyridine compounds, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and experimental workflows.

Data Presentation: Summary of In-Vitro Activities

The following tables summarize the in-vitro biological activities of various trifluoromethylpyridine derivatives, providing a comparative overview of their potency across different therapeutic and agricultural areas.

Table 1: Anticancer Activity of Trifluoromethylpyridine Derivatives

Compound ID	Target	Cell Line	IC50 (µM)	Reference
Compound 3b	Not Specified	C32 (Amelanotic Melanoma)	24.4	[4]
A375 (Melanotic Melanoma)	25.4	[4]		
DU145 (Prostate Cancer)	Not Specified	[4]		
MCF-7/WT (Breast Cancer)	Not Specified	[4]		
PQR309 (Bimiralisib)	Pan-Class I PI3K/mTOR	Not Specified	Not Specified	[5]
PF-431396	PYK2	Not Specified	Not Specified	[6]
Fluorinated Aminophenylhydrazone 6	Not Specified	A549 (Lung Carcinoma)	0.64	[7]

Table 2: Antimicrobial Activity of Trifluoromethylpyridine Derivatives

Compound ID	Target	Bacterial/Fungal Strain	MIC (µg/mL)	Reference
Fluorinated Pyridine Nucleosides (4-7)	Not Specified	Staphylococcus aureus	1.3 - 4.9	[8]
Bacillus infantis	1.3 - 4.9	[8]		
Escherichia coli	1.3 - 4.9	[8]		
Stenotrophomonas maltophilia	1.3 - 4.9	[8]		
Compound 7j	Not Specified	Gram-positive bacteria	0.25	[9]
Compound 6 (Phenoxy derivative)	Not Specified	Staphylococcus aureus strains	1.56 - 3.12	[10]
Bacillus subtilis	1.56	[10]		
Enterococcus faecalis	3.12	[10]		
Enterococcus faecium	1.56	[10]		
Compound 18 (Dichloro substitution)	Not Specified	Staphylococcus aureus strains	0.78 - 1.56	[10]
Bacillus subtilis	< 1.0	[10]		
Compound 25	Not Specified	Staphylococcus aureus strains	0.78	[10]
Staphylococcus epidermidis	1.56	[10]		

Enterococcus faecium	0.78	[10]
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Table 3: Antiviral and Agrochemical Activities of Trifluoromethylpyridine Derivatives

Compound ID	Activity	Target Organism/Viru s	EC50 / LC50	Reference
Compound A16	Antiviral	Tobacco Mosaic Virus (TMV)	18.4 µg/mL	[1]
Antiviral	Cucumber Mosaic Virus (CMV)	347.8 µg/mL	[1]	
Compound A3	Antiviral	Tobacco Mosaic Virus (TMV)	20.2 µg/mL	[1]
Compound A10	Antiviral	Tobacco Mosaic Virus (TMV)	54.5 µg/mL	[1]
Compound S8	Antiviral	Cucumber Mosaic Virus (CMV)	95.0 µg/mL (protective)	[11]
Antiviral	Cucumber Mosaic Virus (CMV)	18.1 µg/mL (inactivation)	[11]	
Compound S11	Antiviral	Cucumber Mosaic Virus (CMV)	73.9 µg/mL (curative)	[11]
Compound E18	Insecticidal	Mythimna separata	38.5 mg/L	[12]
Compound E27	Insecticidal	Mythimna separata	30.8 mg/L	[12]
Compound 17	Antifungal	Rhizoctonia solani	2.88 - 9.09 µg/mL	[13]
Antifungal	Colletotrichum musae	2.88 - 9.09 µg/mL	[13]	
Compound 6	Antifungal	Botrytis cinerea	3.31 µg/mL	[14]

Experimental Protocols

This section provides detailed methodologies for key in-vitro screening assays relevant to the evaluation of novel trifluoromethylpyridine compounds.

Cytotoxicity and Anticancer Activity

2.1.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- Cell Seeding:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
 - Incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the test compounds in culture medium.
 - Treat the cells with various concentrations of the compounds and incubate for 48-72 hours.
- MTT Addition and Formazan Solubilization:
 - Add MTT solution to each well to a final concentration of 0.5 mg/mL.
 - Incubate for 2-4 hours at 37°C.
 - Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Data Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the IC50 value, the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.

Antimicrobial Activity

2.2.1. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

- Inoculum Preparation:
 - Prepare a bacterial or fungal suspension and adjust the turbidity to a 0.5 McFarland standard.
- Compound Dilution:
 - Perform two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
- Inoculation and Incubation:
 - Inoculate each well with the standardized microbial suspension.
 - Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
- MIC Determination:
 - The MIC is the lowest concentration of the compound with no visible microbial growth.

Target Engagement

2.3.1. Cellular Thermal Shift Assay (CETSA)

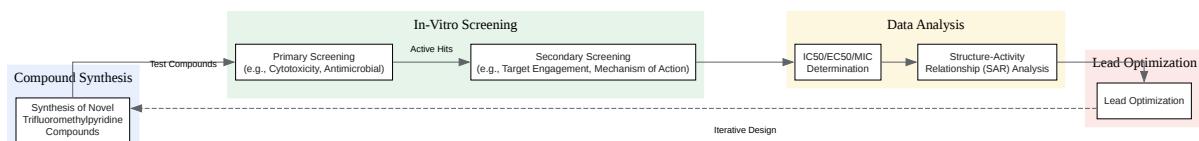
CETSA assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding.

- Cell Treatment and Heating:
 - Treat intact cells or cell lysates with the test compound or vehicle control.
 - Heat the samples across a range of temperatures.

- Lysis and Fractionation:
 - Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
- Protein Detection:
 - Detect the amount of soluble target protein at each temperature using methods like Western blotting or ELISA.
- Data Analysis:
 - A shift in the melting curve to a higher temperature for the compound-treated sample indicates target engagement.

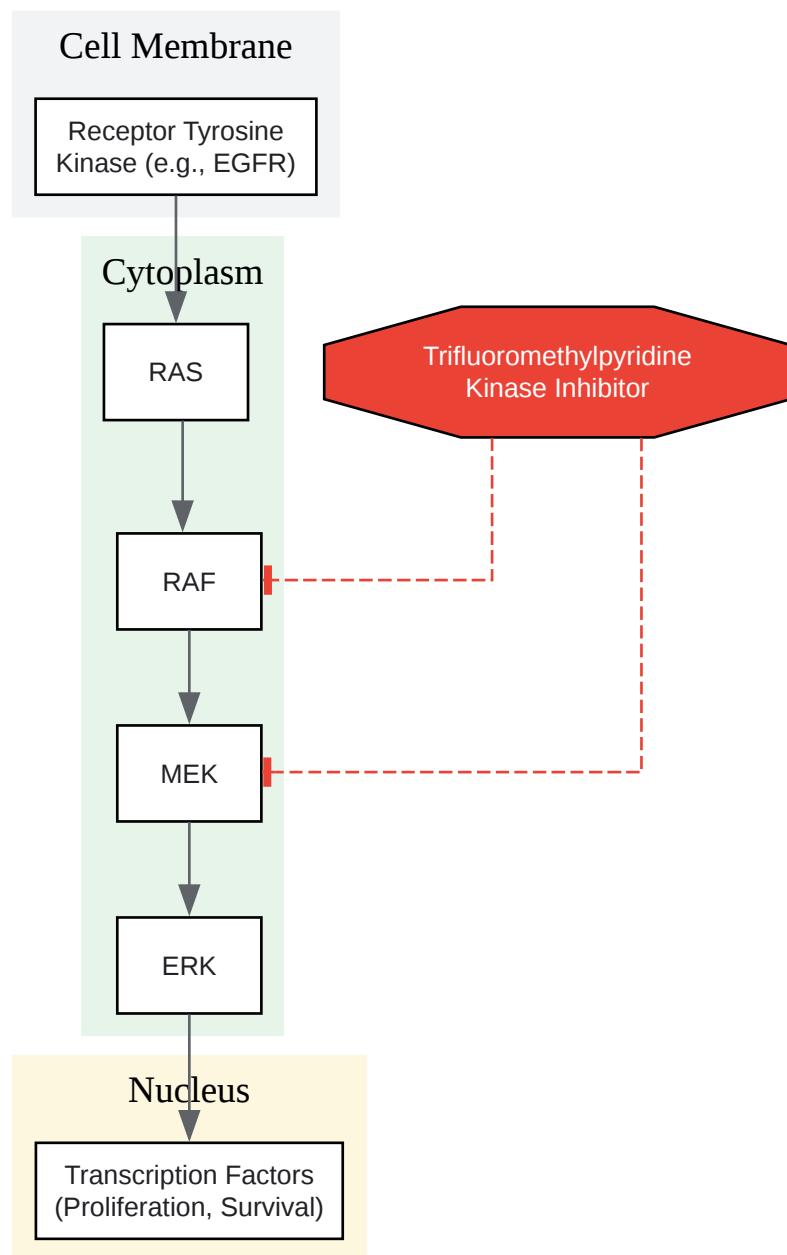
Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by trifluoromethylpyridine compounds and a typical experimental workflow for in-vitro screening.



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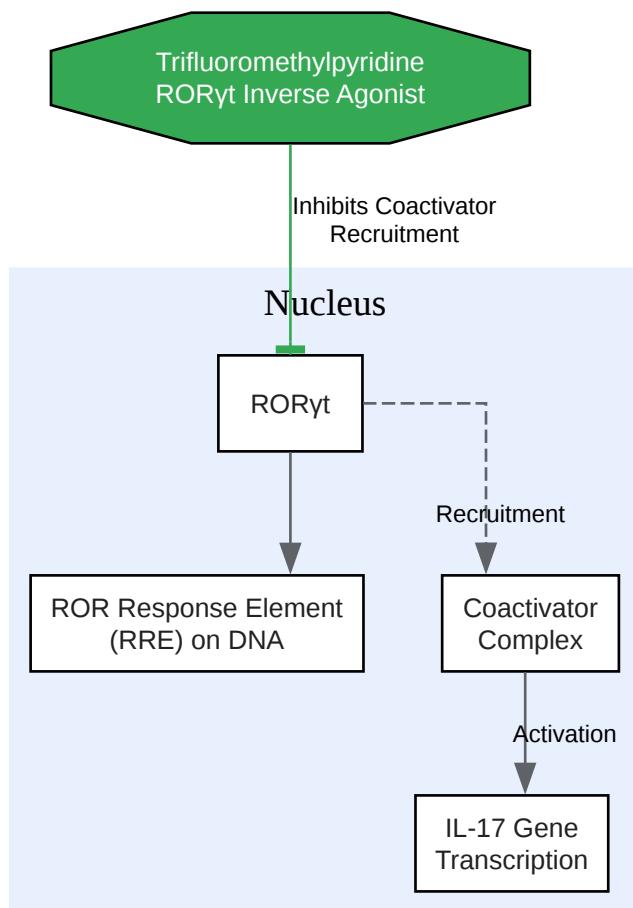
Caption: A typical experimental workflow for the in-vitro screening of novel compounds.



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Caption: Inhibition of the MAPK/ERK signaling pathway by trifluoromethylpyridine compounds.

[15][16]

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